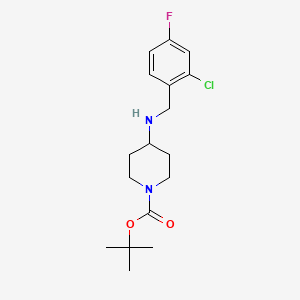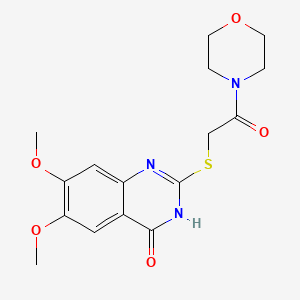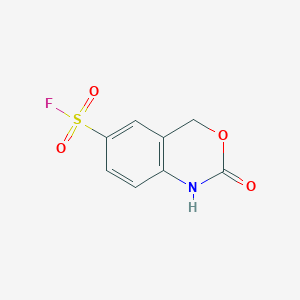
tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of chloro and fluoro substituents on the benzylamino moiety suggests potential for increased reactivity and specificity in chemical reactions.
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of a sterically congested piperazine derivative was achieved using a modified Bruylants approach, indicating the potential for complex synthetic routes in creating such compounds . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the diverse synthetic strategies that can be employed to create tert-butyl piperidine-1-carboxylate derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction (XRD), NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure from DFT calculations . Similarly, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared and its novel chemistry explored .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions. The presence of amino, nitro, and halogen groups in the structure allows for further functionalization. For instance, the amination of 4-iodo-2-methyl-6-nitroaniline was used to synthesize tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are crucial for the development of biologically active compounds, as they provide a pathway for the introduction of different substituents that can modulate the biological activity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with typical bond lengths and angles, which can affect the compound's reactivity and interaction with biological targets . The presence of tert-butyl groups can increase the lipophilicity of the molecule, potentially affecting its solubility and pharmacokinetic properties. The halogen atoms, such as chlorine and fluorine, can also influence the electronic properties of the molecule, which may be important in its reactivity and interaction with enzymes or receptors.
科学的研究の応用
Synthesis Techniques The compound tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is synthesized through various sophisticated techniques. These methods involve reactions such as condensation, acylation, sulfonation, substitution, and intramolecular lactonization. The synthesis often begins with simple compounds or intermediates like piperidin-4-ylmethanol or tert-butyl-4-hydroxypiperdine-1-carboxylate and progresses through multiple steps to achieve the desired product. The total yield from these processes varies, indicating the complexity and the efficiency of the methods employed (Sanjeevarayappa et al., 2015), (Kong et al., 2016), (Zhang et al., 2018), (Wang et al., 2015), (Mamat et al., 2012).
Crystal Structure and Molecular Packing The compound and its derivatives exhibit interesting crystal structures and molecular packing. X-ray diffraction studies reveal that these molecules crystallize in various crystal systems, with specific space groups and unit cell parameters. The molecules are often linked through weak interactions like C–H···O intermolecular interactions or aromatic π–π stacking interactions, which contribute to their three-dimensional architecture. These structural features are crucial for understanding the compound's properties and potential applications in scientific research (Richter et al., 2009), (Didierjean et al., 2004), (Gumireddy et al., 2021).
Biological Evaluation Despite its complex structure and synthesis, the compound has been evaluated for potential biological activities. It exhibits moderate antibacterial and anthelmintic activities, suggesting its potential use in medical research and drug development. However, the biological activities vary, indicating the need for further investigation to explore its full potential (Sanjeevarayappa et al., 2015).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .
特性
IUPAC Name |
tert-butyl 4-[(2-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(19)10-15(12)18/h4-5,10,14,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCFOKAOMTFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)


![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)
![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)
![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)
![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

